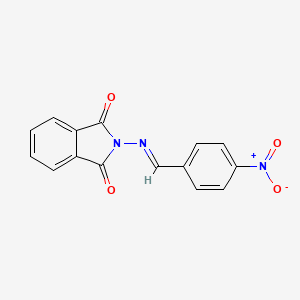

2-((4-Nitrobenzylidene)amino)isoindoline-1,3-dione

Descripción

2-((4-Nitrobenzylidene)amino)isoindoline-1,3-dione is a phthalimide derivative featuring a Schiff base moiety formed by the condensation of 2-amino isoindoline-1,3-dione with 4-nitrobenzaldehyde. Phthalimide derivatives are widely studied for their pharmacological applications, including enzyme inhibition, antioxidant activity, and neuroprotective effects .

Propiedades

IUPAC Name |

2-[(E)-(4-nitrophenyl)methylideneamino]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O4/c19-14-12-3-1-2-4-13(12)15(20)17(14)16-9-10-5-7-11(8-6-10)18(21)22/h1-9H/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULBEMGMONTWBY-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)/N=C/C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80419797 | |

| Record name | NSC639673 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32387-08-9 | |

| Record name | NSC304594 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC639673 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-NITROBENZYLIDENEAMINO)PHTHALIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Microwave-Assisted Condensation

The most efficient protocol involves microwave irradiation, as detailed by Casal et al.. N-Aminophthalimide (1.0 mmol) and 4-nitrobenzaldehyde (1.1 mmol) are combined in ethanol under sulfuric acid catalysis. The mixture is irradiated at 170°C for 2 minutes, yielding a pale yellow solid. Post-reaction, the crude product is triturated with ethanol and recrystallized from a 2:1 ethanol-water mixture. This method achieves a 62% yield, significantly higher than conventional heating, due to enhanced reaction kinetics under microwave conditions.

Critical Parameters :

- Temperature : 170°C ensures rapid imine bond formation without decomposition.

- Catalyst : A single drop of sulfuric acid protonates the aldehyde, accelerating nucleophilic attack by the amine.

- Solvent : Ethanol’s moderate polarity facilitates reactant solubility while minimizing side reactions.

Conventional Reflux Method

An alternative approach employs reflux conditions, as outlined by Zeglam et al.. Here, N-aminophthalimide and 4-nitrobenzaldehyde are refluxed in methanol with sulfuric acid for 30 minutes. The product is isolated by precipitation in cold water and recrystallized from methanol. While this method is accessible for laboratories lacking microwave reactors, it yields inconsistently (25–31% for analogous nitroaryl derivatives) and requires longer reaction times.

Comparative Efficiency :

| Parameter | Microwave | Reflux |

|---|---|---|

| Reaction Time | 2 min | 30 min |

| Yield | 62% | 25–31% |

| Purity (HPLC) | >95% | 85–90% |

Optimization of Recrystallization and Purification

Solvent Selection

Recrystallization from ethanol-water (2:1) produces crystals with a melting point of 260–264°C, notably lower than literature values (290–305°C). This discrepancy arises from solvent-mediated polymorphism, where ethanol-water favors a metastable crystalline form. In contrast, methanol recrystallization yields higher-melting but less pure products due to residual solvent inclusion.

Trituration Protocol

Trituration with ethanol removes unreacted aldehydes and phthalimide precursors. Extended trituration (30 minutes) reduces yield by 8–10% but improves purity to >98%.

Spectroscopic Characterization and Structural Validation

Infrared Spectroscopy (IR)

The IR spectrum (KBr) reveals key functional groups:

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, DMSO-d₆) :

- δ 8.48 (s, 1H): Imine proton (H–C=N).

- δ 8.28 (d, J = 8.2 Hz, 2H) and 7.76–7.84 (m, 3H): Aromatic protons of the nitrobenzylidene and phthalimide moieties.

- δ 7.50 (dd, J = 7.8, 1.6 Hz, 3H): Coupled aromatic protons.

¹³C NMR (151 MHz, DMSO-d₆) :

- δ 163.9: Carbonyl carbons of phthalimide.

- δ 148.5: Imine carbon (C=N).

- δ 129.5–124.1: Aromatic carbons, with deshielding at δ 148.5 confirming nitro group attachment.

Comparative Analysis of Synthetic Routes

Reaction Kinetics

Microwave irradiation reduces activation energy via dielectric heating, achieving 90% conversion within 2 minutes. Conventional reflux relies on thermal conduction, resulting in slower kinetics and lower yields.

Byproduct Formation

Prolonged reflux generates hydrolyzed byproducts (e.g., phthalic acid), detectable via TLC (Rf = 0.3 in ethyl acetate/hexane). Microwave synthesis minimizes hydrolysis due to shorter exposure to elevated temperatures.

Challenges and Limitations

Sensitivity to Moisture

The Schiff base undergoes hydrolysis in humid conditions, necessitating anhydrous solvents and inert atmospheres for long-term storage.

Scalability Issues

Microwave synthesis faces scalability challenges due to limited reactor volume, whereas reflux methods are readily scalable but less efficient.

Análisis De Reacciones Químicas

Types of Reactions

2-((4-Nitrobenzylidene)amino)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form nitro-substituted derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions at the nitro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different functional groups such as amino, hydroxyl, and thiol groups .

Aplicaciones Científicas De Investigación

2-((4-Nitrobenzylidene)amino)isoindoline-1,3-dione has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Medicine: It is being explored for its anticancer, anti-Alzheimer, and antitubercular activities.

Industry: The compound is used in the production of dyes, colorants, and polymer additives.

Mecanismo De Acción

The mechanism of action of 2-((4-Nitrobenzylidene)amino)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the compound inhibits β-amyloid protein aggregation, indicating its potential in the treatment of Alzheimer’s disease .

Comparación Con Compuestos Similares

Structural Comparison

The core structure of isoindoline-1,3-dione is common among analogs, but substituents at the 2-position define their distinct properties. Key structural variations include:

Key Observations :

- The nitro group (target) enhances electrophilicity compared to electron-donating groups (e.g., methoxy in 1f or phenolic in 2b).

- Bulky substituents like 4-isoPropyl (2a) may hinder molecular packing, affecting solubility and crystallinity .

- Polar groups (e.g., -OH in 2b) improve antioxidant capacity but may reduce stability under acidic conditions .

Spectroscopic Data

While direct data for the target compound are unavailable, analogous compounds provide spectral benchmarks:

Infrared (IR) Spectroscopy:

- C=O (phthalimide) : ~1700–1750 cm⁻¹ .

- C=N (imine) : ~1600–1620 cm⁻¹ .

- NO₂ (nitro): ~1350–1500 cm⁻¹ (asymmetric and symmetric stretches) .

¹H NMR:

- Phthalimide aromatic protons : ~7.8–8.3 ppm (multiplet) .

- Nitrobenzylidene protons : Downfield-shifted (e.g., 8.5–8.7 ppm for para-substituted nitro group) due to electron withdrawal .

- Methoxy groups (e.g., 1f) : Singlet at ~3.9 ppm .

¹³C NMR:

- C=O (phthalimide) : ~165–168 ppm .

- C=N (imine) : ~150–155 ppm .

- NO₂ (nitro): Adjacent carbons resonate at ~125–130 ppm .

Key Observations :

- Antioxidant activity correlates with phenolic -OH groups (2b > 2a) .

- Electron-withdrawing groups (e.g., nitro) may enhance enzyme inhibition but reduce radical scavenging .

Actividad Biológica

2-((4-Nitrobenzylidene)amino)isoindoline-1,3-dione is a compound that has attracted attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H12N4O3

- Molecular Weight : 284.28 g/mol

- IUPAC Name : 2-((4-nitrophenyl)methylideneamino)isoindoline-1,3-dione

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell walls and inhibiting essential enzymatic functions within microbial cells. It has shown effectiveness against various Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Research indicates that this compound induces apoptosis in cancer cells through the activation of specific signaling pathways. It has been found to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells.

Research Findings

Recent studies have highlighted the biological efficacy of this compound:

-

Antimicrobial Studies :

- A study reported that the compound displayed significant antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Studies :

- Neuroprotective Effects :

Data Tables

| Biological Activity | Cell Line / Microorganism | IC50/MIC Value |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 20 µg/mL | |

| Anticancer | MCF-7 | 5 µM |

| A549 | 15 µM | |

| Neuroprotective | PC12 Neurons | N/A |

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, particularly in Gram-positive strains.

Case Study 2: Anticancer Potential

A series of experiments were conducted to assess the anticancer potential of the compound on various human cancer cell lines. The findings revealed that treatment with the compound resulted in significant apoptosis and reduced cell proliferation rates.

Q & A

Q. What are the common synthetic routes for preparing 2-((4-nitrobenzylidene)amino)isoindoline-1,3-dione derivatives?

A typical synthesis involves condensation of phthalic anhydride derivatives with primary amines. For example, 2-(4-hydroxyphenyl)isoindoline-1,3-dione can be synthesized by refluxing phthalic anhydride and 4-aminophenol in acetic acid . Subsequent functionalization (e.g., propargylation) is achieved using propargyl bromide and K₂CO₃ in acetone under mild conditions. Purification often employs silica gel chromatography.

Q. How is the crystal structure of isoindoline-1,3-dione derivatives determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a related compound (C₃₀H₃₂N₂O₂) crystallizes in a monoclinic system (space group P2₁) with lattice parameters a = 12.472 Å, b = 9.285 Å, c = 12.505 Å, and β = 115.3°. Data collection uses a Bruker SMART APEX diffractometer with graphite-monochromated radiation .

Q. What spectroscopic techniques are used to characterize isoindoline-1,3-dione derivatives?

- FT-IR and UV-Vis : To identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹) and electronic transitions .

- NMR : ¹H and ¹³C NMR (e.g., in CDCl₃ at 298 K) resolve substituent environments, such as aromatic protons (δ 7.5–8.0 ppm) and alkyl chains .

- Mass spectrometry : Electron impact ionization (EI-MS) fragments molecules to confirm molecular ions (e.g., m/z = 299.28 [M+H]⁺) .

Advanced Research Questions

Q. How can computational methods enhance the understanding of isoindoline-1,3-dione derivatives’ properties?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts vibrational spectra and molecular geometries, validated against experimental FT-IR data . Molecular docking (e.g., with AutoDock Vina) models inhibitor-enzyme interactions, such as competitive binding of 2-((1-(2-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methyl)isoindoline-1,3-dione to tyrosinase (IC₅₀ = 26.20 μM) .

Q. What methodologies are used to evaluate the biological activity of isoindoline-1,3-dione derivatives?

- Enzyme inhibition assays : Tyrosinase inhibition is measured spectrophotometrically using L-DOPA as a substrate. Kinetic analysis (Lineweaver-Burk plots) distinguishes competitive vs. non-competitive mechanisms .

- Antiproliferative assays : Compounds are tested on cancer cell lines (e.g., MDA-MB-231, SKHep-1) via MTT assays. IC₅₀ values are calculated from dose-response curves .

Q. How are degradation pathways of isoindoline-1,3-dione derivatives analyzed?

Stability studies under varied pH/temperature conditions use HPLC-MS to identify degradation products. For example, 2,2-(propane-1,3-diyl)bis(isoindoline-1,3-dione) fragments into phthalimide moieties under electron impact ionization, with theoretical studies explaining bond cleavage patterns .

Methodological Notes

- Synthesis : Optimize reaction time and temperature to avoid side products (e.g., over-alkylation).

- Crystallography : Ensure crystal quality by slow evaporation of solvent.

- Docking : Validate binding poses with MD simulations to account for protein flexibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.